

Bicalutamide-d4 (CAS RN: 1185035-71-5): A

**Technical Guide for Researchers** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Bicalutamide-d4 |           |
| Cat. No.:            | B563003         | Get Quote |

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **Bicalutamide-d4**, a deuterated analog of the non-steroidal antiandrogen, Bicalutamide. This guide covers its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and use as an internal standard in bioanalytical methods.

## **Core Compound Data**

**Bicalutamide-d4** is a stable, isotopically labeled form of Bicalutamide, where four hydrogen atoms on the 4-fluorophenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Bicalutamide in biological samples, as it is chemically identical to the parent drug but has a distinct molecular weight.

## **Physicochemical Properties**

The key physicochemical properties of **Bicalutamide-d4** are summarized in the table below.



| Property          | Value                                                                                                                                   |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 1185035-71-5                                                                                                                            |
| Molecular Formula | C18H10D4F4N2O4S                                                                                                                         |
| Molecular Weight  | 434.4 g/mol                                                                                                                             |
| Synonyms          | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d4)sulfonyl]-2-hydroxy-2-methyl-propanamide, Casodex-d4, ICI-176334-d4 |
| Appearance        | Solid                                                                                                                                   |
| Purity            | ≥95%                                                                                                                                    |
| Solubility        | Soluble in DMSO and Methanol.                                                                                                           |

## **Pharmacokinetics of Bicalutamide (Unlabeled)**

While specific pharmacokinetic data for **Bicalutamide-d4** is not extensively published due to its primary use as an internal standard, the pharmacokinetic profile of unlabeled Bicalutamide provides a crucial reference.

| Parameter             | Value                                                                                                                   |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------|
| Bioavailability       | Well-absorbed, absolute bioavailability unknown                                                                         |
| Protein Binding       | ~96%                                                                                                                    |
| Metabolism            | Hepatic, primarily via oxidation and glucuronidation (CYP3A4 is involved in the oxidation of the active (R)-enantiomer) |
| Elimination Half-life | Approximately 5.8 days after a single dose, and 7-10 days with continuous administration                                |
| Excretion             | Primarily in urine and feces as metabolites                                                                             |

## **Mechanism of Action and Signaling Pathways**



Bicalutamide is a non-steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their downstream signaling effects.

## **Androgen Receptor Signaling Pathway**

The canonical androgen receptor signaling pathway and the inhibitory action of Bicalutamide are depicted below. Under normal conditions, androgen binding to the AR in the cytoplasm leads to its translocation to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in prostate cell growth and survival. Bicalutamide competitively binds to the AR, preventing this cascade.



Click to download full resolution via product page

Bicalutamide's inhibition of androgen receptor signaling.

## Signaling Pathways in Bicalutamide Resistance

The development of resistance to Bicalutamide is a significant clinical challenge. Several signaling pathways have been implicated in this process, often leading to the reactivation of androgen receptor signaling or bypassing the need for it.

One key mechanism of resistance involves the activation of the Estrogen Receptor  $\alpha$  (ER $\alpha$ )-Nuclear Factor E2-related factor 2 (NRF2) signaling axis.[1] This pathway can promote the expression of genes associated with bicalutamide resistance.





Click to download full resolution via product page

ERα-NRF2 signaling in Bicalutamide resistance.

# Experimental Protocols Synthesis of Bicalutamide-d4

While a specific, detailed synthesis protocol for **Bicalutamide-d4** is not readily available in the public domain, a plausible synthetic route can be constructed based on known syntheses of Bicalutamide and general methods for deuteration of aromatic rings. The following protocol is a representative example.

#### Step 1: Deuteration of 4-Fluorothiophenol

The first step involves the deuteration of the aromatic ring of 4-fluorothiophenol. This can be achieved via a catalytic hydrogen-deuterium exchange reaction.

- Reactants: 4-Fluorothiophenol, Deuterium oxide (D<sub>2</sub>O) as the deuterium source, and a platinum-on-carbon (Pt/C) catalyst.
- Procedure:
  - In a sealed reaction vessel, dissolve 4-fluorothiophenol in an appropriate solvent.
  - Add a catalytic amount of 5% Pt/C.
  - Introduce a significant excess of D<sub>2</sub>O to the reaction mixture.
  - The reaction is carried out under a hydrogen atmosphere (catalytic amount) and heated to facilitate the exchange.



- The reaction progress is monitored by ¹H NMR spectroscopy until the aromatic protons are replaced by deuterium.
- Upon completion, the catalyst is filtered off, and the deuterated product, 4fluorothiophenol-d<sub>4</sub>, is isolated and purified.

#### Step 2: Synthesis of Bicalutamide-d4

The synthesis of Bicalutamide typically involves the reaction of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide with a thiophenol derivative, followed by oxidation.

• Reactants: N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, 4-fluorothiophenol-d4 (from Step 1), a suitable base (e.g., sodium hydride), and an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA).

#### Procedure:

- In an anhydrous aprotic solvent (e.g., THF), 4-fluorothiophenol-d₄ is deprotonated with a base like sodium hydride at 0°C to form the corresponding thiolate.
- N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, dissolved in the same solvent, is added dropwise to the thiolate solution.
- The reaction mixture is stirred at room temperature until the epoxide ring-opening is complete, forming the sulfide intermediate.
- The reaction is quenched, and the sulfide intermediate is isolated and purified.
- The purified sulfide is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent like m-CPBA to convert the sulfide to a sulfone.
- The final product, Bicalutamide-d4, is purified by chromatography.





#### Click to download full resolution via product page

Proposed synthesis workflow for **Bicalutamide-d4**.

## Quantification of Bicalutamide in Plasma using Bicalutamide-d4 as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of Bicalutamide in human plasma using **Bicalutamide-d4** as an internal standard (IS).

- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of plasma sample, add a known concentration of **Bicalutamide-d4** (IS) solution.
- Add 300 μL of a protein precipitation agent (e.g., acetonitrile or methanol).
- Vortex mix for 1 minute to precipitate the plasma proteins.
- Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
- 2. Liquid Chromatography Conditions



| Parameter        | Condition                                                 |
|------------------|-----------------------------------------------------------|
| Column           | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 $\mu$ m) |
| Mobile Phase A   | 0.1% Formic acid in water                                 |
| Mobile Phase B   | Acetonitrile                                              |
| Gradient         | A suitable gradient to achieve good separation            |
| Flow Rate        | 0.3 - 0.5 mL/min                                          |
| Injection Volume | 5 - 10 μL                                                 |

#### 3. Mass Spectrometry Conditions

| Parameter                        | Condition                                                |
|----------------------------------|----------------------------------------------------------|
| Ionization Mode                  | Electrospray Ionization (ESI), negative or positive mode |
| Scan Type                        | Multiple Reaction Monitoring (MRM)                       |
| MRM Transition (Bicalutamide)    | e.g., m/z 429.1 → 255.1                                  |
| MRM Transition (Bicalutamide-d4) | e.g., m/z 433.1 → 255.1                                  |
| Ion Source Temperature           | Optimized for the instrument                             |
| Collision Energy                 | Optimized for each transition                            |

#### 4. Quantification

- A calibration curve is constructed by plotting the peak area ratio of Bicalutamide to **Bicalutamide-d4** against the concentration of Bicalutamide standards.
- The concentration of Bicalutamide in the unknown samples is then determined from this calibration curve.





Click to download full resolution via product page

Workflow for Bicalutamide quantification using Bicalutamide-d4.



### Conclusion

**Bicalutamide-d4** is an essential tool for the accurate quantification of Bicalutamide in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for precise and reliable measurements of drug concentrations, which is critical for pharmacokinetic and drug metabolism studies. Understanding the mechanism of action of Bicalutamide and the signaling pathways involved in resistance is crucial for the development of new therapeutic strategies for prostate cancer. The experimental protocols provided in this guide offer a framework for the synthesis and application of this important research compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
- To cite this document: BenchChem. [Bicalutamide-d4 (CAS RN: 1185035-71-5): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563003#bicalutamide-d4-cas-number-1185035-71-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com